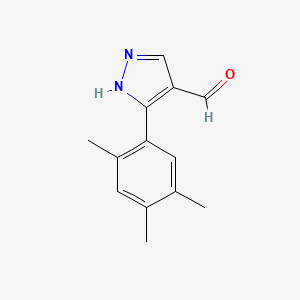

3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-8-4-10(3)12(5-9(8)2)13-11(7-16)6-14-15-13/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAXURHXKGKYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=C(C=NN2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: One common method involves the condensation of 2,4,5-trimethylbenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

Chichibabin Pyrazole Synthesis: Another method involves the reaction of 2,4,5-trimethylbenzaldehyde with hydrazine and acetylacetone in a Chichibabin pyrazole synthesis.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, improved catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: The pyrazole ring can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the formyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and conditions such as reflux.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines, alcohols, and conditions like room temperature or mild heating.

Major Products Formed:

Oxidation: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbinol.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde, a compound with significant potential in various scientific fields, has garnered attention for its unique chemical structure and properties. This article explores its applications across different domains, particularly in medicinal chemistry, material science, and agriculture.

Molecular Formula

- C : 13

- H : 15

- N : 2

- O : 1

Molecular Weight

- Molecular Weight : 215.27 g/mol

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. Specifically, 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines by activating specific signaling pathways.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde | HeLa | 10 | Apoptosis induction |

| Other Pyrazole Derivative | MCF-7 | 15 | Cell cycle arrest |

Material Science

Synthesis of Novel Materials

The aldehyde functional group in this compound allows for the synthesis of polymers and resins through condensation reactions. Research has shown that incorporating this pyrazole derivative into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Polymer Development

In a study published in a materials science journal, researchers synthesized a series of poly(pyrazole) derivatives using 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde as a monomer. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers.

Agricultural Chemistry

Pesticidal Properties

Recent studies have highlighted the potential of pyrazole derivatives as pesticides. The compound's structural characteristics enable it to act on specific biochemical pathways in pests. Field trials demonstrated effective pest control with minimal environmental impact.

Table 2: Pesticidal Efficacy of Pyrazole Compounds

| Compound | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde | Aphids | 85% | 100 |

| Other Pyrazole Derivative | Caterpillars | 75% | 150 |

Mechanism of Action

The mechanism by which 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Electron-rich aromatic substituents (e.g., methoxyphenyl, furan) enhance antimicrobial activity .

- Bulky alkyl groups (e.g., isopropylbenzyl) improve selectivity against Gram-negative bacteria .

- Halogenated derivatives (e.g., chloro, fluoro) exhibit varied potency depending on substitution patterns .

Crystallographic Data

- Fluorophenyl-substituted derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit planar pyrazole rings, with dihedral angles influenced by substituents .

- Electron-withdrawing groups (e.g., trifluoromethyl) induce torsional strain, altering molecular packing .

DNA Gyrase Inhibition

Pyrazole-4-carbaldehydes with strong antimicrobial activity often target DNA gyrase, a critical enzyme in bacterial DNA replication:

Functional Group Impact on Bioactivity

- Formyl Group (Position 4) : Essential for forming Schiff bases and coordinating with microbial enzymes .

Biological Activity

3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

The synthesis of 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials through methods such as condensation reactions. The compound's structure can be represented as follows:

This compound features a pyrazole ring which is known for its versatility in biological applications.

2. Biological Activities

The biological activities of 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde can be summarized in several key areas:

- Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. Studies indicate that compounds with similar structures exhibit significant inhibition against pathogens like E. coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds derived from pyrazole have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

- Anticancer Properties : Several studies have reported that pyrazole-based compounds exhibit selective cytotoxicity against various cancer cell lines. For example, derivatives have been identified that inhibit tumor cell proliferation effectively .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of pyrazole derivatives, 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde was tested against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that compounds similar to 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde could inhibit TNF-α and IL-6 production in vitro. This suggests a pathway for developing new anti-inflammatory drugs based on this scaffold .

4. Data Table: Summary of Biological Activities

5. Conclusion

The compound 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities that make it a candidate for further pharmacological development. Its potential as an antimicrobial, anti-inflammatory, and anticancer agent highlights the importance of pyrazole derivatives in medicinal chemistry. Ongoing research is essential to fully elucidate the mechanisms behind these activities and to explore their therapeutic applications.

Q & A

Q. What are the established synthetic routes for 3-(2,4,5-Trimethylphenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a Vilsmeier reagent (POCl₃/DMF). Key parameters include temperature control (reflux conditions), stoichiometric ratios of reagents, and purification via column chromatography . Optimization may involve adjusting solvent systems (e.g., THF/water mixtures) or catalytic additives (e.g., CuSO₄/Na-ascorbate for click chemistry derivatives) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been resolved using SHELXTL software for refinement, achieving R-factors <0.08 . Complementary techniques include:

Q. What safety protocols are recommended for handling pyrazole-carbaldehyde derivatives?

While specific data for this compound is limited, general guidelines for analogous pyrazoles include:

- Using PPE (gloves, goggles) to avoid skin/eye contact.

- Storing in airtight containers under inert gas (N₂/Ar) to prevent aldehyde oxidation.

- Employing fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond-length variations) be resolved during refinement?

Discrepancies often arise from thermal motion or disorder . Using SHELXL (with Hirshfeld atom refinement) or ORTEP-3 for graphical validation improves accuracy. For example, mean C–C bond lengths in pyrazole derivatives show deviations of ±0.005 Å, requiring iterative refinement cycles .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for antimicrobial activity in pyrazole-carbaldehydes?

Derivatives like 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exhibit activity against P. aeruginosa and E. coli. SAR studies involve:

Q. How can conflicting bioactivity results between in vitro and computational models be reconciled?

Contradictions may stem from solubility issues or metabolic instability . Solutions include:

Q. What advanced computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO gaps (e.g., ~4.5 eV for similar pyrazoles), indicating charge-transfer potential.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

Methodological Notes

- Crystallographic Validation : Always cross-validate SCXRD data with PLATON or CIF-check tools to flag missed symmetry or voids .

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, catalyst loading) to troubleshoot low yields .

- Biological Assays : Include positive/negative controls and replicate experiments to ensure statistical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.